molecular formula C10H21N B120775 2-Cyclohexyl-2-methylpropan-1-amine CAS No. 143689-08-1

2-Cyclohexyl-2-methylpropan-1-amine

Cat. No. B120775
M. Wt: 155.28 g/mol
InChI Key: FIMBUHZDDIODLB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylpropan-1-amine (2-CMP) is a synthetic amine compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with low volatility, and it is soluble in a variety of organic solvents. 2-CMP is commonly used in organic synthesis, and it is also used as a chiral auxiliary in asymmetric synthesis. In addition, 2-CMP has been used in the development of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Catalytic Oxidation Processes

Recent advances in the controllable and selective catalytic oxidation of cyclohexene, a reaction closely related to the chemical structure of "2-Cyclohexyl-2-methylpropan-1-amine," highlight the importance of selective oxidation reactions. These reactions are valuable for applications in both academia and industry, aiming to afford targeted products through synthetically valuable processes. This research underscores the ongoing efforts to develop efficient catalytic systems that can selectively produce desired oxidation states and functional groups, underscoring the relevance of similar compounds in industrial chemistry (Cao et al., 2018).

Immune Response Modifiers

The study of imiquimod, a compound structurally distinct but relevant to the discussion due to its activation of the immune system through localized cytokine induction, provides insights into the potential applications of "2-Cyclohexyl-2-methylpropan-1-amine" in biomedical research. This highlights the compound's role in stimulating immune responses, offering a basis for its use in treating various skin disorders and potentially other conditions where modulation of the immune response is beneficial (Syed, 2001).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs), presents another application area. These processes effectively mineralize resistant compounds, improving treatment schemes for water and waste management. This area of research is particularly relevant for environmental applications, where the removal of hazardous compounds is crucial (Bhat & Gogate, 2021).

CO2 Capture and Storage

Amine-functionalized metal–organic frameworks (MOFs) represent a significant application area for compounds similar to "2-Cyclohexyl-2-methylpropan-1-amine." These materials are explored for their CO2 capture capabilities, leveraging the strong interaction between CO2 and basic amino functionalities. This research underscores the potential for using amine-functionalized MOFs in environmental applications to mitigate greenhouse gas emissions (Lin et al., 2016).

properties

IUPAC Name

2-cyclohexyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMBUHZDDIODLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-methylpropan-1-amine

CAS RN

143689-08-1
Record name 2-cyclohexyl-2-methylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

{1-(1-Phenylcyclopropyl)}methylamine (205 mg, 1.1 mmole) was hydrogenated using platinum-black (410 mg) in 20 mL of acetic acid under 4 atmospheres of hydrogen for 3 days. The same conditions were repeated 3 times to complete the reaction. 2-Cyclohexyl-2-methylpropylamine was isolated as an acetic acid salt in quantitative yield. This material (28.5 mg, 0.12 mmole) was coupled with Example 4 (100 mg, 0.1 mmole) by the EDC and HOBT method followed by deprotection and purification to afford pure title compound (51 mg, 47%).
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205 mg
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20 mL
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410 mg
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